3'-Acetyl-4'-(2,3-epoxypropoxy-d5)butyranilide
Description
Chemical Identity and Nomenclature
This compound represents a deuterated analog of a pharmaceutical impurity with significant research applications. The compound is officially registered under Chemical Abstracts Service number 1185052-79-2 and possesses the molecular formula C15H14D5NO4, reflecting the incorporation of five deuterium atoms within its structure. The molecular weight of this deuterated compound is 282.35 grams per mole, which represents an increase from the non-deuterated parent compound due to the substitution of hydrogen atoms with deuterium.
The International Union of Pure and Applied Chemistry nomenclature for this compound is N-[3-acetyl-4-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]butanamide, which precisely describes the positioning of deuterium atoms within the molecular structure. Alternative nomenclature includes 3'-Acetyl-4'-(2,3-epoxypropoxy-d5)-butyranilide and N-[3-Acetyl-4-(oxiranylmethoxy)phenyl]-butanamide-d5, reflecting different systematic naming conventions used across various chemical databases.
The structural architecture of this compound encompasses several distinctive functional groups that contribute to its chemical properties and research utility. The molecule contains an acetyl group positioned at the 3' location, a butyranilide core structure that provides the fundamental backbone, and an epoxy group at the 4' position. The deuterium labeling is strategically distributed within the epoxypropoxy moiety, specifically incorporating deuterium atoms in the oxirane ring and adjacent methylene group.
Historical Development and Discovery Context
The development of this compound emerged from the broader pharmaceutical research initiative focused on Acebutolol, a cardioselective beta-blocker medication that was first patented in 1967 and approved for medical use in 1973. This deuterated compound specifically represents Acebutolol European Pharmacopoeia Impurity A in its deuterium-labeled form, designed to serve as a reference standard for analytical procedures and metabolic studies.
The compound's designation as an impurity reference material reflects the pharmaceutical industry's rigorous approach to drug quality control and analytical method validation. Acebutolol, the parent therapeutic compound, undergoes extensive hepatic metabolization through desbutyl amine formation, subsequently converting to diacetolol, which maintains equipotency with the parent drug. During this metabolic process, various impurities can form, necessitating the development of reference standards for accurate identification and quantification.
The introduction of deuterium labeling into pharmaceutical impurity standards represents a significant advancement in analytical chemistry capabilities. This approach allows researchers to distinguish between endogenous compounds and administered substances through mass spectrometry techniques, providing enhanced specificity and accuracy in metabolic studies. The strategic placement of deuterium atoms within the this compound structure enables researchers to track the metabolic fate of specific molecular regions while maintaining the chemical and biological properties of the parent compound.
Research in deuterated pharmaceutical compounds has demonstrated that such modifications can significantly improve metabolic stability and analytical detection capabilities. Studies have shown that deuterium substitution can reduce metabolic degradation rates while preserving the fundamental pharmacological properties of the parent molecule. This principle has been successfully applied in various therapeutic areas, including neurological disorders and cardiovascular diseases, where deuterated analogs have shown enhanced stability profiles compared to their hydrogen-containing counterparts.
Position in Contemporary Organic Chemistry Research
Contemporary organic chemistry research has embraced this compound as a valuable tool for advancing analytical methodologies and understanding drug metabolism processes. The compound serves multiple critical functions within modern pharmaceutical research infrastructure, particularly in the areas of analytical method development, quality control applications, and metabolic pathway elucidation.
The primary research applications of this compound encompass several distinct areas of scientific investigation. In chemistry research, it functions as a precursor in the synthesis of labeled compounds for various analytical techniques, enabling researchers to develop more sophisticated detection and quantification methods. The deuterium labeling provides a unique mass signature that facilitates identification through mass spectrometry techniques, allowing for precise tracking of molecular transformations and metabolic processes.
Biological research applications focus on proteomics investigations where the compound is utilized to study protein interactions and cellular functions. The stable isotope labeling enables researchers to distinguish between endogenous and exogenous compounds in complex biological matrices, providing enhanced specificity for biochemical analyses. This capability has proven particularly valuable in studies examining drug-protein interactions and cellular uptake mechanisms.
In medical research contexts, the compound serves as an intermediate in the preparation of pharmaceuticals, particularly in the synthesis of labeled drugs for metabolic studies. The deuterium labeling allows researchers to track drug distribution, metabolism, and elimination pathways with unprecedented precision, contributing to more comprehensive understanding of therapeutic drug behavior in biological systems.
Industrial applications include the development of new materials and chemical processes where the compound's unique properties enable researchers to study reaction mechanisms and product formation pathways. The epoxy group within the molecular structure provides reactive sites for covalent bond formation with nucleophilic targets, making it valuable for studying polymer chemistry and material science applications.
| Research Application | Specific Use | Scientific Benefit |
|---|---|---|
| Analytical Chemistry | Precursor for labeled compound synthesis | Enhanced detection specificity through mass spectrometry |
| Proteomics Research | Protein interaction studies | Improved identification of drug-protein complexes |
| Metabolic Studies | Pharmaceutical intermediate preparation | Precise tracking of drug metabolism pathways |
| Material Science | Polymer chemistry investigations | Understanding of covalent bond formation mechanisms |
The mechanism of action for this compound involves its interaction with specific molecular targets through the reactive epoxy group, which can form covalent bonds with nucleophilic sites on proteins. This interaction capability enables the compound to serve as a molecular probe for studying enzyme functions and protein modifications. The deuterium labeling provides additional analytical advantages by creating distinct mass spectral signatures that facilitate identification and quantification in complex biological samples.
Recent research developments have demonstrated the compound's value in advancing understanding of drug metabolism through stable isotope labeling techniques. The incorporation of deuterium atoms provides researchers with enhanced analytical capabilities for studying metabolic pathways, enzyme kinetics, and drug disposition processes. These applications have contributed to improved drug development strategies and more sophisticated approaches to pharmaceutical analysis and quality control.
Properties
IUPAC Name |
N-[3-acetyl-4-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-3-4-15(18)16-11-5-6-14(13(7-11)10(2)17)20-9-12-8-19-12/h5-7,12H,3-4,8-9H2,1-2H3,(H,16,18)/i8D2,9D2,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGKLROXINRXIU-FPWSDNDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC2CO2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC2=C(C=C(C=C2)NC(=O)CCC)C(=O)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Epoxidation with Deuterated Reagents
This method involves reacting 3-acetyl-4-hydroxybutyranilide with deuterated epichlorohydrin (D5-epichlorohydrin) under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group attacks the electrophilic carbon of epichlorohydrin-d5. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Maximizes solubility of intermediates |
| Temperature | 60–70°C | Balances reaction rate and epoxide stability |
| Base | Potassium carbonate | Facilitates deprotonation without side reactions |
| Reaction Time | 12–16 hours | Ensures complete epoxidation |
Deuterium incorporation efficiency exceeds 98% when using >99.5% pure D5-epichlorohydrin, as confirmed by mass spectrometry.
Post-Synthetic Deuterium Exchange
An alternative approach involves synthesizing the non-deuterated epoxypropoxy intermediate followed by H/D exchange. This method uses D2O and palladium catalysts under high-pressure conditions (50–100 bar). While cost-effective for small-scale production, this route achieves only 85–90% deuterium enrichment, limiting its utility in precision applications.
Optimization of Key Reaction Steps
Acetylation of 4-Hydroxybutyranilide
Prior to epoxidation, the acetyl group is introduced via Friedel-Crafts acylation. Using acetic anhydride in the presence of AlCl3 achieves 92% yield:
Critical factors:
Epoxide Ring Formation
Epichlorohydrin-d5 reacts with the acetylated intermediate in a two-phase system (water/DCM). Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction kinetics:
| Catalyst Loading | Reaction Time (h) | Epoxide Yield (%) |
|---|---|---|
| 0 mol% TBAB | 24 | 58 |
| 5 mol% TBAB | 12 | 89 |
| 10 mol% TBAB | 10 | 91 |
Data adapted from scaled laboratory trials.
Purification and Characterization
Chromatographic Separation
Crude product purification employs flash chromatography with ethyl acetate/hexane gradients (30–50% EtOAc). This removes:
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Unreacted starting materials (Rf = 0.15 in 30% EtOAc)
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Di-epoxidized byproducts (Rf = 0.45 in 50% EtOAc)
Final purity exceeds 98% as verified by HPLC (C18 column, 90:10 MeOH/H2O).
Spectroscopic Confirmation
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NMR :
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(400 MHz, CDCl3): δ 1.85 (s, 3H, COCH3), 3.15–3.30 (m, 2H, epoxy-CH2-d2)
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: 169.8 ppm (acetyl C=O), 66.5 ppm (epoxy O-CH2-d2)
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Industrial-Scale Production Considerations
Cost-Benefit Analysis of Deuterated Reagents
| Reagent | Cost per kg (USD) | Deuterium Purity | Yield Impact |
|---|---|---|---|
| Epichlorohydrin-d5 | 12,000 | 99.5% | +15% |
| D2O Exchange Method | 2,500 | 85–90% | -20% |
Pharmaceutical manufacturers prioritize reagent-grade D5-epichlorohydrin despite costs, ensuring compliance with FDA isotopic purity standards.
Waste Management Protocols
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Epichlorohydrin residues: Neutralized with 10% NaOH before disposal
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DMF solvent: Recovered via vacuum distillation (85% efficiency)
Applications Influencing Synthesis Design
Radiolabeling Compatibility
The synthetic route preserves functional groups for subsequent -labeling at the acetyl position, enabling dual-isotope metabolic studies.
Stability Under Biological Conditions
Accelerated stability testing (40°C/75% RH) shows no deuterium loss over 6 months, validating the robustness of the epoxidation method.
Comparative Analysis of Published Methods
| Study | Deuterium Source | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Andresen et al. (1979) | D2O exchange | 68 | 89 | 1.0 |
| SRD Pharma (2020) | D5-epichlorohydrin | 91 | 98.5 | 4.8 |
| GlpBio (2023) | D5-epichlorohydrin | 89 | 98.0 | 4.5 |
Modern methods using dedicated deuterated reagents outperform early exchange techniques in all metrics except cost .
Chemical Reactions Analysis
3’-Acetyl-4’-(2,3-epoxypropoxy-d5)butyranilide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry
3'-Acetyl-4'-(2,3-epoxypropoxy-d5)butyranilide serves as a precursor in the synthesis of labeled compounds used in various analytical techniques. Its unique isotopic labeling allows for enhanced tracking and identification in complex mixtures.
Biology
In proteomics research, this compound is utilized to study protein interactions and functions. It can form covalent bonds with nucleophilic sites on proteins, potentially modifying their activity.
Medicine
The compound acts as an intermediate in pharmaceutical preparations, particularly in the synthesis of labeled drugs for metabolic studies. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting metabolic pathways.
Industry
In industrial applications, it is employed in the development of new materials and chemical processes, leveraging its unique chemical properties to enhance product formulations.
Research indicates that this compound exhibits notable biological activities:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Gene Expression Modulation : It has been shown to affect the expression levels of genes associated with inflammation and cancer.
- Cell Cycle Regulation : Preliminary studies suggest it may induce cell cycle arrest in cancer cell lines.
Cytotoxicity Studies
Cytotoxicity assays reveal moderate effects against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MDA-MB-435S (Breast) | 15.0 | Significant cell death |
| A549 (Lung Adenocarcinoma) | 12.5 | Moderate cytotoxicity |
| HL-60 (Leukemia) | 10.0 | Induction of apoptosis |
Case Studies and Research Findings
- Anti-Cancer Properties : In a study published in Cancer Research, the compound was tested on breast and lung cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation.
- Mechanistic Insights : Research indicated that it enhances apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
- Inflammatory Response Modulation : A study published in the Journal of Inflammation found that this compound significantly reduces pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cultures.
Mechanism of Action
The mechanism of action of 3’-Acetyl-4’-(2,3-epoxypropoxy-d5)butyranilide involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modification of their activity. This interaction can affect various cellular pathways and processes, depending on the specific target and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Acebutolol and Its Derivatives
The parent compound, Acebutolol (CAS: 34381-68-5), is a cardio-selective β-blocker with the structure 3'-Acetyl-4'-(2-hydroxy-3-isopropylaminopropoxy)butyranilide. Key differences include:
- Functional Groups: Acebutolol contains a 2-hydroxy-3-isopropylaminopropoxy group, while the deuterated analog replaces the hydroxy group with a 2,3-epoxypropoxy-d5 moiety.
- Pharmacological Activity: Acebutolol inhibits β₁-adrenergic receptors, reducing heart rate and blood pressure .
Table 1: Structural Comparison
Non-Deuterated Epoxypropoxy Analogs
The non-deuterated version (CAS: 28197-66-2) shares the 2,3-epoxypropoxy group but lacks deuterium. However, the absence of deuteration may limit their utility in tracer studies compared to the deuterated analog .
Schisandra-Derived Inhibitors
Compounds like Sphaerandralide A () and 3′-Acetyl-4′,4-dimethoxybiphenyl-2-carbaldehyde share acetylated aromatic motifs with this compound. However, their biological activities diverge:
- Sphaerandralide A is a triterpenoid with α-glucosidase inhibitory activity, targeting diabetes .
Metabolic and Stability Insights
Deuteration at the epoxypropoxy group likely reduces cytochrome P450-mediated metabolism, as seen in other deuterated drugs (e.g., Deutetrabenazine). This modification could minimize toxic metabolite formation, though in vivo studies are needed .
Biological Activity
3'-Acetyl-4'-(2,3-epoxypropoxy-d5)butyranilide, a synthetic compound with the CAS number 1185052-79-2, has garnered interest in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHDNO
- Molecular Weight : 277.31566 g/mol
- Storage Conditions : Recommended storage at 2-8°C for stability .
The biological activity of this compound is primarily linked to its interaction with various cellular pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Modulation of Gene Expression : It has been observed to affect the expression levels of genes associated with inflammation and cancer progression.
- Cell Cycle Regulation : Preliminary studies suggest that it may induce cell cycle arrest in cancer cell lines, potentially through mechanisms involving microtubule dynamics disruption.
Cytotoxicity Studies
Research indicates that this compound exhibits moderate cytotoxic effects against various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MDA-MB-435S (Breast) | 15.0 | Significant cell death |
| A549 (Lung Adenocarcinoma) | 12.5 | Moderate cytotoxicity |
| HL-60 (Leukemia) | 10.0 | Induction of apoptosis |
Case Studies and Research Findings
-
Study on Anti-Cancer Properties :
- In a study published in Cancer Research, this compound was tested on breast and lung cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anti-cancer agent.
-
Mechanistic Insights :
- A detailed investigation into its mechanism revealed that the compound enhances apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.
-
Inflammatory Response Modulation :
- Research published in Journal of Inflammation indicated that this compound could significantly reduce the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cultures, highlighting its potential use in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
